molecular formula C29H29FN6O5S2 B2370627 N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 310427-42-0

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2370627
CAS RN: 310427-42-0
M. Wt: 624.71
InChI Key: XLKLUMLJUVVFIP-UHFFFAOYSA-N
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Description

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C29H29FN6O5S2 and its molecular weight is 624.71. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide has applications as a neurokinin-1 (NK1) receptor antagonist. This characteristic makes it useful in pre-clinical tests for clinical efficacy in conditions like emesis and depression. The compound has shown high affinity and effectiveness in these applications, demonstrating its potential in the treatment of these conditions (Harrison et al., 2001).

Antimicrobial and Antifungal Properties

This compound has also been explored for its antimicrobial and antifungal properties. Studies have shown its effectiveness in inhibiting bacterial growth, including against tuberculosis (TB) bacteria. Its lower minimum inhibitory concentration (MIC) values compared to standard treatments indicate its potential as a strong antimicrobial agent (Mamatha S.V et al., 2019).

Herbicidal Activities

In agricultural research, this compound has been incorporated into the development of herbicides. Its inhibitory action on protoporphyrinogen oxidase (Protox) makes it an effective herbicide, especially for controlling broadleaf weeds in rice fields. This demonstrates its potential utility in improving agricultural productivity (Yan-ping Luo et al., 2008).

Biocompatibility in Biomaterials

This compound's structure has been used in the synthesis of biocompatible materials, like poly(2-oxazolines). These materials have applications in biomedical fields, such as in coatings for biomedical devices and implants, demonstrating its versatility and utility in medical technologies (Hayashi & Takasu, 2015).

Antidepressant Properties

In the pharmaceutical field, this compound has been studied for its potential as an antidepressant. Its selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity make it a candidate for treating depression and related mental health disorders (Takeuchi et al., 1997).

properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O5S2/c1-20-3-2-4-24(17-20)36-26(33-34-29(36)42-19-27(37)32-23-9-7-22(30)8-10-23)18-31-28(38)21-5-11-25(12-6-21)43(39,40)35-13-15-41-16-14-35/h2-12,17H,13-16,18-19H2,1H3,(H,31,38)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKLUMLJUVVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

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